N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
Description
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 4-chlorophenyl group and a 2-methylbenzamide moiety. This structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding (amide) functionalities, making it a candidate for pharmacological or agrochemical applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-4-2-3-5-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-8-6-13(20)7-9-14/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDVAFKJHZKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Methylbenzamide Moiety: The final step involves coupling the intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology and Medicine
This compound has shown potential in biological and medicinal research, particularly for its antileishmanial and antimalarial activities . It is being investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), disrupting folate metabolism in the parasite .
Comparison with Similar Compounds
Structural Differences :
- Core: Identical thieno[3,4-c]pyrazole backbone.
- Substituents :
- Aromatic Group : 4-Methylphenyl (vs. 4-chlorophenyl in the target compound).
- Benzamide : 4-Bromo substitution (vs. 2-methyl substitution).
Functional Implications :
- The 2-methylbenzamide substituent may offer steric hindrance or altered solubility compared to the 4-bromobenzamide analog, which could influence pharmacokinetic properties .
| Property | Target Compound | 4-Bromo Analog |
|---|---|---|
| Aromatic Substituent | 4-Chlorophenyl | 4-Methylphenyl |
| Benzamide Substituent | 2-Methyl | 4-Bromo |
| Electron Effects | Strong electron-withdrawing (Cl) | Electron-donating (CH₃) |
| Potential Bioactivity | Enhanced target affinity | Reduced polarity |
Pyraclostrobin (Methyl N-(2-[[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl)-(N-methoxy)carbamate)
Structural Differences :
- Core: Pyrazole ring (non-fused) vs. fused thienopyrazole.
- Functional Groups : Methoxycarbamate vs. benzamide.
Functional Implications :
- Pyraclostrobin’s methoxycarbamate group is critical for its fungicidal activity, acting as a mitochondrial respiration inhibitor. The target compound’s benzamide group may instead modulate hydrogen-bonding interactions in biological systems .
- The fused thienopyrazole core in the target compound could enhance rigidity and thermal stability compared to Pyraclostrobin’s simpler pyrazole structure .
Antifungal Compounds with N-Heterocycles
Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) share:
- Para-substituted aromatic groups (similar to the target compound’s 4-chlorophenyl).
- Free -NH- links for hydrogen bonding.
Key Differences :
- Heterocycle Type: TRI uses a triazine ring, PYR a pyridinone, while the target compound employs a sulfur-containing thienopyrazole.
- Bioactivity: TRI and PYR exhibit antifungal activity against C. albicans, suggesting the target compound’s thienopyrazole core may also confer antifungal properties but with distinct mechanistic pathways due to sulfur’s electronegativity .
Computational and Crystallographic Insights
- Structural Refinement : Tools like SHELXL (used for small-molecule crystallography) and Multiwfn (for wavefunction analysis) enable precise determination of electron density and bonding patterns in analogs, aiding in the prediction of the target compound’s reactivity .
- Topological Analysis : Multiwfn’s electron localization function (ELF) studies on similar benzamide derivatives suggest that substituent position (e.g., 2-methyl vs. 4-bromo) significantly impacts charge distribution and intermolecular interactions .
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a complex organic compound with significant biological activity. Its unique structure, which includes a thieno[3,4-c]pyrazole moiety, suggests potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C21H15ClN4O3S, with a molecular weight of approximately 438.9 g/mol. The structural features that contribute to its biological activity include:
- Thieno[3,4-c]pyrazole moiety : Known for its diverse pharmacological properties.
- Chlorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN4O3S |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) levels in activated microglial cells. These findings suggest its potential use in treating neuroinflammatory conditions such as Parkinson's disease.
Antimicrobial Activity
This compound has shown antimicrobial activity against several bacterial strains. In vitro assays indicate moderate to strong inhibition against pathogens like Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound exhibits inhibitory activity against key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can have implications for neurodegenerative diseases.
- Urease : Its inhibition may contribute to antibacterial effects.
Case Studies
- Neuroprotective Effects :
-
Anticancer Activity :
- In vitro studies on various cancer cell lines revealed that derivatives of thieno[3,4-c]pyrazole induce apoptosis and inhibit cell cycle progression. These findings support the potential development of these compounds as anticancer agents .
Q & A
Q. How can multi-omics data (proteomics, transcriptomics) be integrated to uncover off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
